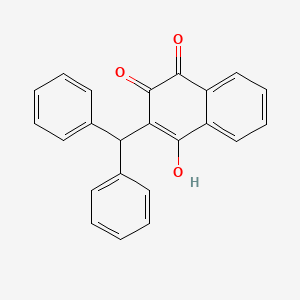
3-Benzhydryl-4-hydroxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE: is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a diphenylmethyl group and a hydroxyl group attached to a naphthoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-naphthoquinone and diphenylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents. For example, the reaction may be conducted in the presence of a Lewis acid catalyst, such as aluminum chloride, in an organic solvent like dichloromethane.
Reaction Steps: The diphenylmethanol undergoes a Friedel-Crafts alkylation reaction with 1,4-naphthoquinone to form the desired product. The reaction mixture is then subjected to purification steps, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods: In an industrial setting, the production of Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques, such as automated reactors and in-line monitoring, are employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The hydroxyl group and the diphenylmethyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: The compound may influence cellular pathways, such as oxidative stress response, apoptosis, and signal transduction.
Comparison with Similar Compounds
Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE can be compared with other similar compounds, such as:
- 2-(Phenylmethyl)-3-hydroxy-1,4-naphthoquinone
- 2-(Diphenylmethyl)-1,4-naphthoquinone
- 3-Hydroxy-1,4-naphthoquinone
Uniqueness: The presence of both the diphenylmethyl group and the hydroxyl group in Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE imparts unique chemical and biological properties, distinguishing it from other naphthoquinone derivatives.
Properties
CAS No. |
15451-44-2 |
|---|---|
Molecular Formula |
C23H16O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-benzhydryl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C23H16O3/c24-21-17-13-7-8-14-18(17)22(25)23(26)20(21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,24H |
InChI Key |
QRBYHTLNCCRJAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



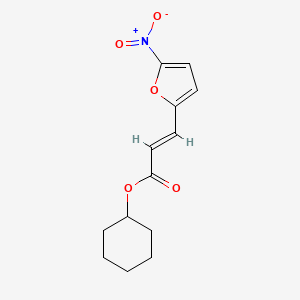
![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)
![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)
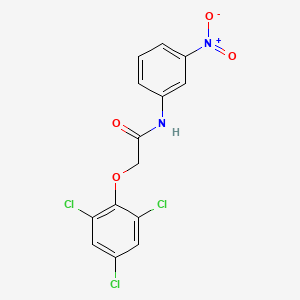
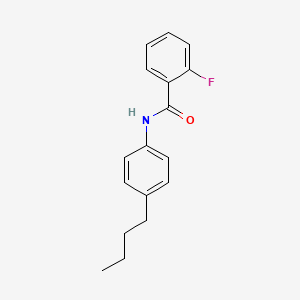

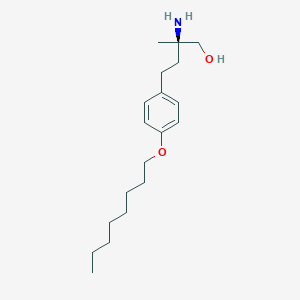
![[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11937564.png)

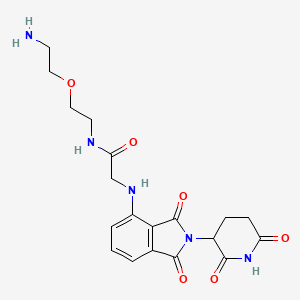
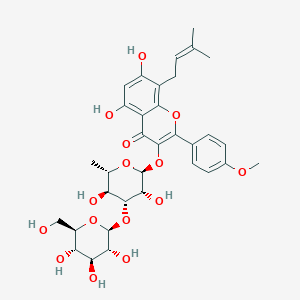
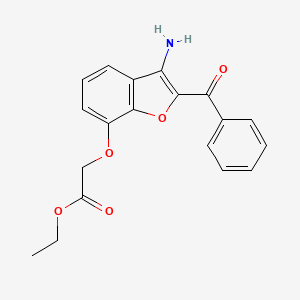
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoate](/img/structure/B11937599.png)
